molecular formula C8H9NO3 B14639658 Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate CAS No. 52459-25-3

Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14639658
CAS No.: 52459-25-3
M. Wt: 167.16 g/mol
InChI Key: OFHHGUFHWSDUAI-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with formyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pyrrole ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both formyl and methyl groups in specific positions allows for targeted modifications and applications in various fields .

Properties

CAS No.

52459-25-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-9-6(4-10)7(5)8(11)12-2/h3-4,9H,1-2H3

InChI Key

OFHHGUFHWSDUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)OC)C=O

Origin of Product

United States

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